1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[ethoxy(pyridin-2-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-19-14(12-8-5-6-10-15-12)18-13-9-4-3-7-11(13)16-17-18/h3-10,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBSIUDDISLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=N1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloromethylpyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cyclization reaction with ethyl alcohol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzotriazole Derivatives
Key Observations :
- In contrast, alkyl substituents (e.g., 2g) or benzyl groups (e.g., 6e) provide electron-donating effects .
- Steric Bulk : The allyldimethylsilyl group in 2t adds significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the less bulky ethoxy group in the target compound .
Key Observations :
- The target compound’s synthesis via copper-catalyzed cycloaddition (click chemistry) offers regiospecificity but lacks reported yields . In contrast, alkylation methods for 6a-d achieve high yields (70–88%) under basic conditions .
Biological Activity
1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole (CAS No. 172265-16-6) is a compound that features a complex structure with a benzotriazole moiety, an ethoxy group, and a pyridin-2-ylmethyl substituent. This unique combination suggests potential biological activities that could be explored in various fields such as pharmaceuticals and agricultural chemistry. The compound's structural characteristics may enhance its solubility and binding affinity to biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O, with a molecular weight of approximately 254.293 g/mol. The benzotriazole core is known for its versatile chemical properties, which contribute to the biological activities of its derivatives.
Antibacterial and Antifungal Properties
Benzotriazole derivatives, including this compound, have been reported to exhibit significant antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with mechanisms involving inhibition of cell wall synthesis or disruption of membrane integrity .
- Antifungal Activity : The compound has potential against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 12.5–25 μg/ml for certain derivatives .
Anticancer Activity
Research indicates that benzotriazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest in cancer cells, making them potential candidates for anticancer drug development. The presence of the pyridine moiety in this compound may enhance its bioactivity through improved binding affinity to tubulin .
The biological activity of this compound is likely mediated through interactions with key cellular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Nucleic Acid Interaction : Research suggests that benzotriazoles can bind to nucleic acids, potentially interfering with replication or transcription processes .
Comparative Analysis with Related Compounds
The unique structural features of this compound provide it with distinct advantages over simpler benzotriazole derivatives. Below is a comparison table highlighting its features against related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzotriazole | Benzotriazole | Basic structure without substituents; serves as a starting point for modifications. |
| Pyridinyl Benzimidazole | Pyridinyl Benzimidazole | Contains a benzimidazole ring; shows different biological activities compared to benzotriazoles. |
| Ethoxy-Pyrazole | Ethoxy-Pyrazole | Features a pyrazole ring; offers distinct reactivity patterns compared to benzotriazoles. |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of benzotriazole derivatives:
- Antimicrobial Activity Study : A series of synthesized benzotriazoles were evaluated for their antimicrobial properties against various pathogens. Results indicated that compounds structurally similar to this compound exhibited significant antibacterial and antifungal effects .
- Anticancer Screening : In vitro assays demonstrated that certain benzotriazoles could significantly inhibit the growth of cancer cell lines by inducing apoptosis through microtubule disruption .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites of key proteins involved in cancer progression and microbial resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
